1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-ethanone
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Description
1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-ethanone is a useful research compound. Its molecular formula is C7H8N6O2 and its molecular weight is 208.181. The purity is usually 95%.
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Scientific Research Applications
Agricultural Applications
Pesticides and Plant Growth Regulators
- Amino-1,2,4-triazoles, closely related to the queried compound, are utilized in the production of agricultural products, including pesticides, fungicides, and plant growth regulators. These compounds help in protecting crops from pests and diseases, as well as managing plant growth to enhance yield (Nazarov et al., 2021).
Medical and Pharmaceutical Applications
Antimicrobial and Cardiological Drugs
- Derivatives of amino-1,2,4-triazoles serve as foundational elements for several known drugs, including antimicrobials effective against various bacteria and cardiological drugs that offer anti-ischemic and membrane-stabilizing effects (Nazarov et al., 2021).
Novel Drug Synthesis
- The synthesis of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives is an area of active research, with these compounds showing promise in developing new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These efforts are critical for addressing emerging diseases and drug-resistant bacterial strains (Ferreira et al., 2013).
Synthesis and Chemical Industry Applications
Synthesis of Heat-Resistant Polymers and Fluorescent Products
- Beyond pharmaceuticals, amino-1,2,4-triazoles are used in producing heat-resistant polymers and products with fluorescent properties. These applications demonstrate the versatility of these compounds in creating materials for engineering, energy, and applied sciences (Nazarov et al., 2021).
Properties
IUPAC Name |
1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O2/c1-3-5(4(2)14)9-12-13(3)7-6(8)10-15-11-7/h1-2H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMLIYBPSFHPNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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